4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine
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Overview
Description
4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine is a chemical compound that features a morpholine ring substituted with a 2,5-dimethoxyphenylsulfonyl group and a phenyl group
Mechanism of Action
Target of Action
Similar compounds such as 2c-b (4-bromo-2,5-dimethoxyphenethylamine) are known to interact with the 5-hydroxytryptamine receptor 2c and 5-hydroxytryptamine receptor 2a .
Mode of Action
Similar compounds like 2c-b are known to act as partial agonists at the 5-hydroxytryptamine receptor 2c and 5-hydroxytryptamine receptor 2a
Pharmacokinetics
Similar compounds like 2c-b are known to be orally active, with an onset of action of 20-40 minutes and a duration of action of 4-12 hours depending on the route of administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-phenylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification processes suitable for industrial scales, such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products would include sulfone derivatives.
Reduction: The major products would include reduced morpholine derivatives.
Substitution: The major products would include substituted morpholine derivatives.
Scientific Research Applications
4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Phenylmorpholine: Lacks the 2,5-dimethoxyphenylsulfonyl group, making it less reactive in certain chemical reactions.
4-((2,5-Dimethoxyphenyl)sulfonyl)morpholine: Lacks the phenyl group, which may affect its biological activity and chemical reactivity.
Uniqueness
4-((2,5-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine is unique due to the presence of both the 2,5-dimethoxyphenylsulfonyl group and the phenyl group on the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)sulfonyl-2-phenylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-22-15-8-9-16(23-2)18(12-15)25(20,21)19-10-11-24-17(13-19)14-6-4-3-5-7-14/h3-9,12,17H,10-11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJQUOBZNZKQKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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